2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is also known as BTZ-043 . It has been granted orphan designation by the European Commission and the FDA for the treatment of tuberculosis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 50 bonds, including 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 1 aromatic ester, 1 aromatic tertiary amide, and 2 aliphatic ethers .Scientific Research Applications
Anticancer and Antidiabetic Applications
- Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, including compounds structurally similar to the one . These compounds showed significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
Fungicidal Activity
- Popkov et al. (2016) synthesized halogen-substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, showing that some of these compounds have more active fungicidal properties than triadimenol (Popkov et al., 2016).
Structural Elucidation in Drug Development
- Richter et al. (2022) conducted a structural study of a compound similar to the one , which is a promising antitubercular drug candidate. This study provides insights into the molecular configuration and behavior of such compounds (Richter et al., 2022).
Antimicrobial and Antioxidant Activities
- Saundane and Manjunatha (2016) synthesized derivatives containing thiazolo[3,2-b][1,2,4]triazole and evaluated their antimicrobial and antioxidant activities, indicating potential for pharmaceutical applications (Saundane & Manjunatha, 2016).
Mechanism of Action
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-20-18-23(21-13)17(24)16(27-18)15(14-5-3-2-4-6-14)22-9-7-19(8-10-22)25-11-12-26-19/h2-6,15,24H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPZSITRFRTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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